Comparative Kinase Profiling: 5-Lipoxygenase vs. GSK-3β Selectivity
In a head-to-head panel of biochemical assays, 2,4-dibromo-5-hydroxybenzoic acid demonstrates a distinct and quantifiable selectivity profile between 5-lipoxygenase (5-LO) and glycogen synthase kinase 3 beta (GSK-3β). The compound potently inhibits 5-LO in a human neutrophil cell-intact assay with an IC₅₀ of 3.6 µM [1]. In contrast, its activity against porcine brain GSK-3α/β is nearly an order of magnitude weaker, with an IC₅₀ of 32 µM [2].
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.6 µM (against 5-LO); 32 µM (against GSK-3α/β) |
| Comparator Or Baseline | Same compound tested against GSK-3α/β and 5-LO |
| Quantified Difference | ~8.9-fold greater potency for 5-LO inhibition over GSK-3α/β inhibition |
| Conditions | Cell-intact assay in human neutrophils (5-LO) vs. scintillation counting with porcine brain GSK-3α/β and [33P]-gamma ATP |
Why This Matters
This quantifiable 9-fold selectivity window is a critical differentiator for research programs focused on 5-LO-mediated inflammatory pathways, as it suggests a reduced likelihood of confounding off-target effects from GSK-3β inhibition compared to a non-selective inhibitor.
- [1] BindingDB. (n.d.). BDBM50012184: IC₅₀ for 5-LO inhibition. Assay description: Inhibition of 5-LO in human neutrophils assessed as product formation by cell-intact assay. View Source
- [2] BindingDB. (n.d.). BDBM50012184: IC₅₀ for GSK-3α/β inhibition. Assay description: Inhibition of porcine brain GSK-3alpha/beta incubated for 30 mins in presence of [33p]-gamma ATP by scintillation counter analysis. View Source
